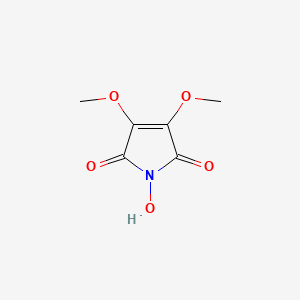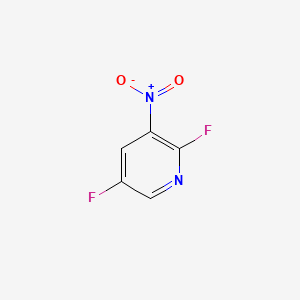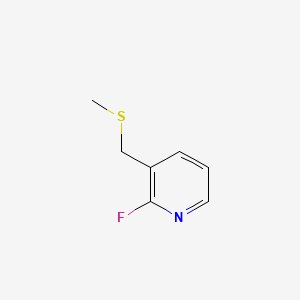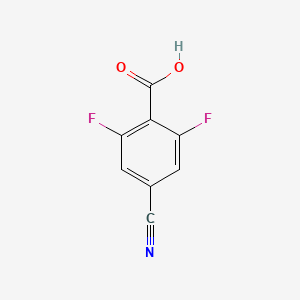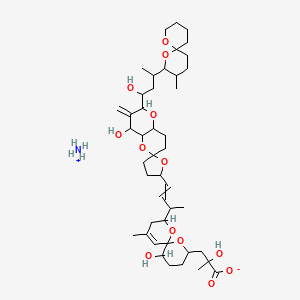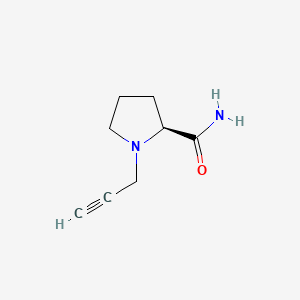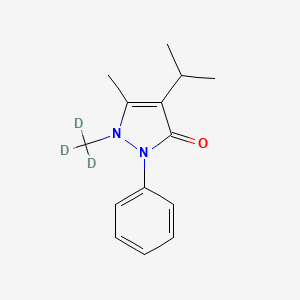
Propyphenazone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyphenazone-d3 is an isotope-labeled derivative of propyphenazone, a compound known for its analgesic and antipyretic properties. The deuterium labeling (D3) is used to trace the compound in various scientific studies, making it valuable in pharmacokinetics and metabolic research .
作用機序
Target of Action
Propyphenazone-D3 (2-N-methyl-D3) is an isotope labelled derivative of Propyphenazone . Propyphenazone is a pyrazolone derivative with analgesic and antipyretic effects
Mode of Action
It is known that propyphenazone, the parent compound, has analgesic and antipyretic effects . This suggests that this compound may interact with its targets to modulate pain and body temperature.
Biochemical Pathways
Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that this compound may affect similar pathways related to pain perception and body temperature regulation.
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental factors may play a role in the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyphenazone-d3 involves the incorporation of deuterium atoms into the propyphenazone moleculeOne common method involves the alkylation of the pyrazolone ring with deuterated methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.
化学反応の分析
Types of Reactions
Propyphenazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon forms.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Catalysts such as palladium on carbon can facilitate the exchange of deuterium with hydrogen.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent hydrocarbon.
科学的研究の応用
Propyphenazone-d3 is extensively used in various scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the biochemical pathways of propyphenazone.
Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propyphenazone.
Industry: The compound is used in the development and testing of new pharmaceuticals
類似化合物との比較
Similar Compounds
Propyphenazone: The non-labeled version with similar analgesic and antipyretic properties.
Phenazone: Another pyrazolone derivative with similar therapeutic effects.
Aminophenazone: A related compound with analgesic properties but associated with severe blood dyscrasias
Uniqueness
Propyphenazone-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This isotopic labeling provides a distinct advantage in tracing and studying the compound’s behavior in biological systems.
特性
IUPAC Name |
5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)
